(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene
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Overview
Description
(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework and the presence of multiple phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors,
Properties
CAS No. |
62284-13-3 |
---|---|
Molecular Formula |
C35H26N2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(4S,5R)-3,4,5,6,7-pentakis-phenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C35H26N2/c1-6-16-26(17-7-1)31-33(28-20-10-3-11-21-28)36-37-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)35(31,37)30-24-14-5-15-25-30/h1-25,31H/t31-,35+/m1/s1 |
InChI Key |
FMYRNLVKPGPIQW-NQVJXQQZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=NN3[C@@]2(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN3C2(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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